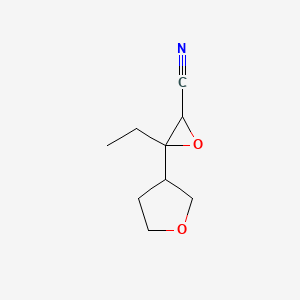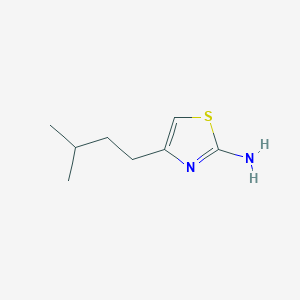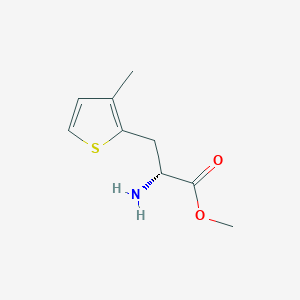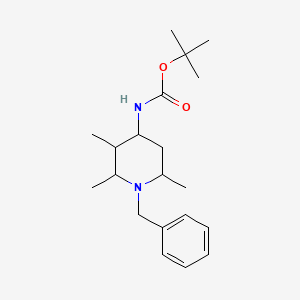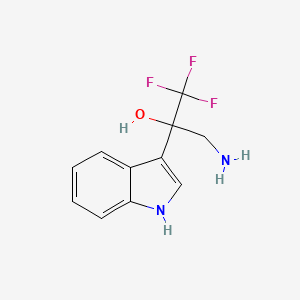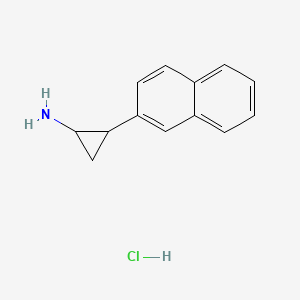![molecular formula C16H18ClNO B13170939 2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13170939.png)
2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is an organic compound with the molecular formula C16H18ClNO. It is a derivative of ethanone and contains a pyrrole ring substituted with a 2,4-dimethylphenyl group and a chlorine atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves the reaction of 2,4-dimethylphenylhydrazine with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde to form the corresponding hydrazone. This intermediate is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield the final product. The reaction is usually carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-1-(2,4-dimethylphenyl)ethanone
- 2-chloro-1-(2,5-dimethylphenyl)ethanone
- 1-(2,4-dimethylphenyl)-2-chloroethanone
Uniqueness
2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is unique due to the presence of the pyrrole ring and the specific substitution pattern on the phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H18ClNO |
|---|---|
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C16H18ClNO/c1-10-5-6-15(11(2)7-10)18-12(3)8-14(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3 |
Clave InChI |
FYHPLRXVRVQLOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



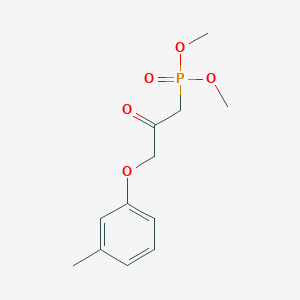

![1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13170878.png)
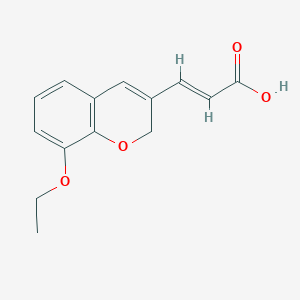
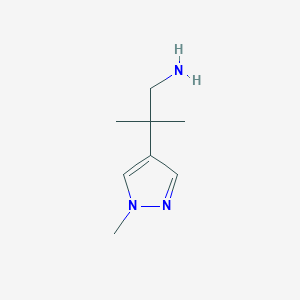
![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B13170919.png)
